1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Overview
Description
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring, a bioisostere of pyrimidine, allows these compounds to interact with biological systems in unique ways .
Preparation Methods
The synthesis of 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves the reaction of 5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-amine with 4-methylphenyl isocyanate under anhydrous conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Due to its cytotoxic properties, it is being investigated for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can disrupt DNA replication processes, leading to the inhibition of cell proliferation . This makes the compound effective against both bacterial and cancer cells. The molecular targets and pathways involved include DNA polymerase and topoisomerase enzymes, which are crucial for DNA synthesis and repair .
Comparison with Similar Compounds
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole-2-thiol: Exhibits significant antifungal and antibacterial activities.
1,3,4-Thiadiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals due to its versatile reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-4-13-26-17-11-7-15(8-12-17)18-23-24-20(27-18)22-19(25)21-16-9-5-14(2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXMMPMKVGHFBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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